4-Fluoroisophthalonitrile
Overview
Description
4-Fluoroisophthalonitrile is a compound of interest in the field of organic chemistry and materials science due to its potential applications in synthesizing various functional materials, including fluorescent sensors and high-performance polymers. Its structural specificity, characterized by the presence of a fluorine atom and nitrile groups on the isophthalonitrile backbone, makes it a pivotal precursor in the development of advanced materials.
Synthesis Analysis
The synthesis of 4-Fluoroisophthalonitrile and related compounds often involves nucleophilic substitution reactions or metal-mediated cross-coupling reactions. A study by Xiao et al. (2003) described the synthesis of a fluorinated phthalazinone monomer, 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one, from 3-fluorophenol and phthalic anhydride, showcasing the importance of fluorine in enhancing the material's properties (Xiao et al., 2003).
Molecular Structure Analysis
The molecular structure of fluorinated compounds like 4-Fluoroisophthalonitrile is critical in determining their physical and chemical properties. Studies have shown that the presence of fluorine atoms can significantly affect the compound's electronic properties and intermolecular interactions. For example, the work by Thalladi et al. (1998) on C−H···F interactions in the crystal structures of some fluorobenzenes highlights the subtle structural determinants that influence the functionality of fluorinated organic compounds (Thalladi et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of 4-Fluoroisophthalonitrile is marked by its nitrile groups, which can undergo various chemical reactions, including nucleophilic substitution and cyclization, to form complex structures. The synthesis and characterization of functionalized polyfluorinated phthalocyanines by Özçeşmeci and Hamuryudan (2008) demonstrate the versatility of fluorinated nitrile precursors in constructing complex macrocyclic and polymeric systems (Özçeşmeci & Hamuryudan, 2008).
Physical Properties Analysis
The physical properties of 4-Fluoroisophthalonitrile derivatives, such as solubility, melting point, and thermal stability, are significantly influenced by the fluorine atoms. These properties are crucial for the material's applications in various fields. The study on the synthesis and properties of aromatic ether phosphine oxide containing oligomeric phthalonitrile resins by Laskoski et al. (2007) exemplifies the impact of structure on the thermal and oxidative stability of polymers (Laskoski et al., 2007).
Scientific Research Applications
4-Fluoroisophthalonitrile is a biochemical compound with the molecular formula C8H3FN2 and a molecular weight of 146.12 . It’s used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.
This compound might also be used in other fields of life science research , and could potentially be involved in advanced battery science and chromatography and mass spectrometry . These are highly specialized fields that involve the study of energy storage and the analysis of chemical substances, respectively.
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Intermediate for Organic Synthesis 4-Fluoroisophthalonitrile can be used as an intermediate for the synthesis of various organic compounds, such as drugs, pesticides, dyes, and polymers .
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Optical Materials This compound can be used to prepare materials with special optical properties, such as liquid crystal displays and optical fiber communication devices .
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Photoredox Catalysis 4-Fluoroisophthalonitrile can be used in photoredox catalysis, a type of reaction that uses light to activate a metal complex and transfer electrons within the reaction . This can be used for various types of organic synthesis .
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Preparation of Donor-Acceptor Fluorophores This compound can be used in the synthesis of donor-acceptor fluorophores, which are compounds that can absorb light at one wavelength and emit light at another . These fluorophores can be used in various applications, such as bioimaging, solar cells, and light-emitting diodes .
Safety And Hazards
4-Fluoroisophthalonitrile can cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Protective equipment should be worn when handling this compound, and it should be used only in well-ventilated areas .
properties
IUPAC Name |
4-fluorobenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDLRVIWHFCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159276 | |
Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisophthalonitrile | |
CAS RN |
13519-90-9 | |
Record name | 4-Fluoro-1,3-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13519-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013519909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoroisophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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